2,6-Dimercaptonebularine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,6-Dimercaptonebularine can be synthesized through multiple routes. One common method involves the reaction of azulenic precursors with specific reagents to introduce the mercapto groups at the 2 and 6 positions . The reaction conditions typically involve controlled temperatures and the use of catalysts to ensure regioselectivity and yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 2,6-Dimercaptonebularine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the mercapto groups, which can participate in nucleophilic and electrophilic interactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the mercapto groups.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.
Substitution: Halogenation reactions can be carried out using reagents like bromine or chlorine under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the mercapto groups can lead to the formation of disulfides, while reduction can yield thiols.
Scientific Research Applications
2,6-Dimercaptonebularine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,6-Dimercaptonebularine involves its interaction with molecular targets through its mercapto groups. These groups can form complexes with metals and other molecules, influencing various biochemical pathways. The compound’s ability to protect against radiation is attributed to its capacity to scavenge free radicals and prevent oxidative damage .
Comparison with Similar Compounds
2,6-Diaminopurine: Known for its use in the synthesis of nucleic acids and its role in genetic research.
2,5-Dimercapto-1,3,4-thiadiazole: Utilized as a multifunctional lubricant additive with anti-corrosion and anti-wear properties.
Uniqueness: Its ability to protect against radiation and its role in complex molecular interactions set it apart from other similar compounds .
Properties
Molecular Formula |
C10H12N4O4S2 |
---|---|
Molecular Weight |
316.4 g/mol |
IUPAC Name |
9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purine-2,6-dithione |
InChI |
InChI=1S/C10H12N4O4S2/c15-1-3-5(16)6(17)9(18-3)14-2-11-4-7(14)12-10(20)13-8(4)19/h2-3,5-6,9,15-17H,1H2,(H2,12,13,19,20)/t3-,5-,6-,9-/m1/s1 |
InChI Key |
VMCLWNITFWEQDT-UUOKFMHZSA-N |
Isomeric SMILES |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)NC(=S)NC2=S |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)CO)O)O)NC(=S)NC2=S |
Origin of Product |
United States |
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